

4-Pyridinecarboxaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Pyridinecarboxaldehyde

Cat. No.: B046228

[Get Quote](#)

An In-depth Technical Guide to **4-Pyridinecarboxaldehyde**: Chemical Properties and Structure

Overview

4-Pyridinecarboxaldehyde, also known as isonicotinaldehyde or 4-formylpyridine, is a versatile heteroaromatic aldehyde that serves as a critical synthetic intermediate in numerous fields of research and industry.^[1] With the chemical formula C₆H₅NO, its structure is characterized by a pyridine ring substituted at the 4-position with an aldehyde functional group.^[2] This combination of an electron-deficient aromatic ring and a highly reactive aldehyde group makes it a privileged scaffold for constructing complex molecular architectures.^[1]

Typically appearing as a pale yellow or light brown liquid, it is a key building block in the synthesis of pharmaceuticals, agrochemicals, fragrances, and specialty materials.^{[3][4]} In medicinal chemistry, its derivatives have been extensively investigated for various therapeutic applications, including the development of anti-inflammatory, anticancer, and antimalarial agents.^{[2][4]} The compound's reactivity allows for its straightforward incorporation into larger molecular systems to modulate electronic properties, solubility, and binding affinity for biological targets.^[1] Due to its sensitivity to air, light, and humidity, it requires careful handling and storage under inert gas.^{[2][3]}

Chemical Structure

The molecular structure of **4-Pyridinecarboxaldehyde** consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, and an aldehyde group (-CHO) attached to the carbon atom at the 4-position (para to the nitrogen). This structure is fundamental to its chemical behavior. The aldehyde group is a site for various nucleophilic addition and condensation reactions, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or coordinate with metal ions.[\[1\]](#)[\[5\]](#)

Caption: Chemical structure of **4-Pyridinecarboxaldehyde**.

Chemical and Physical Properties

The physical and chemical properties of **4-Pyridinecarboxaldehyde** are well-documented, defining its behavior in various applications. It is a slightly yellow or yellow-brown oily liquid with a distinctive, pungent odor.[\[3\]](#)[\[6\]](#) It is sensitive to air and light, which can cause degradation.[\[3\]](#)

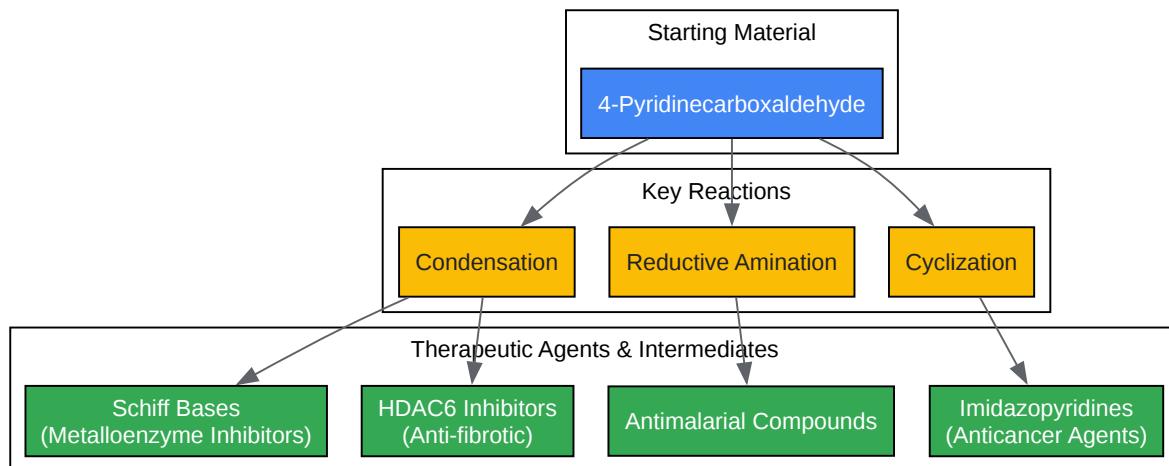
Property	Value	References
Molecular Formula	C ₆ H ₅ NO	[2] [7] [8] [9]
Molecular Weight	107.11 g/mol	[7] [8] [9] [10]
Appearance	Pale yellow, light brown, or yellow-brown liquid	[2] [3]
Melting Point	-4°C to -2°C	[2]
Boiling Point	71 - 73 °C at 10 mmHg ~130 - 135°C at 1 atm	[2] [4] [3]
Density	1.122 - 1.137 g/mL at 20-25°C	[4] [6]
Refractive Index	1.5352 - 1.544 at 20-25°C	[4] [6]
Flash Point	54 °C (129.2 °F)	[6] [11] [12]
Vapor Pressure	0.56 mmHg	
Solubility	Sparingly soluble in water; soluble in ethanol, ether, chloroform, and acetone.	[3] [5] [6] [7]
CAS Number	872-85-5	[4] [8] [9]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of **4-Pyridinecarboxaldehyde**.

Technique	Key Features and Observations	References
¹ H NMR	<p>Aldehyde Proton (CHO): Highly deshielded singlet observed around δ 10.1 - 10.33 ppm. Pyridine Protons: Distinct signals for the aromatic protons on the pyridine ring, typically observed between δ 7.7 and δ 9.1 ppm.</p>	[13][14]
¹³ C NMR	<p>Carbonyl Carbon (C=O): Highly deshielded signal appears furthest downfield, typically around δ 192 ppm.</p> <p>Pyridine Carbons: Distinct signals based on their position relative to the nitrogen atom and aldehyde group, with a notable peak around δ 181 ppm sometimes attributed to C=S in derivatives.</p>	[1][13]
FT-IR	<p>C=O Stretch: Strong absorption band characteristic of the aldehyde carbonyl group. C-H Stretch (Aldehyde): Characteristic double-peak for the C-H bond of the aldehyde.</p> <p>N-H Stretch (in derivatives): Bands around 3159-3425 cm^{-1} can indicate N-H vibrations in derivatives like thiosemicarbazones.</p>	[1][13]
Mass Spec (MS)	Provides the molecular weight and fragmentation pattern,	[9]

confirming the molecular formula.



Reactivity and Applications in Drug Development

The dual reactivity of the aldehyde group and the pyridine ring makes **4-Pyridinecarboxaldehyde** a valuable scaffold in medicinal chemistry. The aldehyde readily undergoes nucleophilic addition, condensation, and reductive amination, providing a direct handle for introducing the 4-pyridyl moiety into larger molecules.[\[1\]](#)

Key applications include:

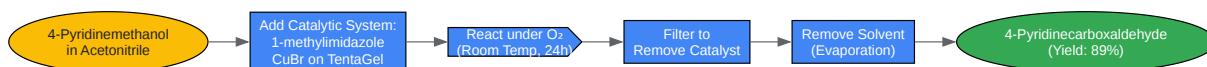
- **Synthesis of Heterocycles:** It is a key precursor for creating pyridine-containing heterocycles like imidazopyridines and pyridopyrimidines.[\[1\]](#)
- **Enzyme Inhibition:** It is used to synthesize Schiff base ligands for metalloenzyme inhibition studies.[\[1\]](#) Derivatives have been developed as potent inhibitors of enzymes like HDAC6, which is associated with idiopathic pulmonary fibrosis (IPF).[\[2\]](#)
- **Anticancer and Antitumor Agents:** Docking studies have shown that derivatives can bind effectively to the active site of the Epidermal Growth Factor Receptor (EGFR).[\[1\]](#) Other hybrid molecules have been predicted to interact with DNA grooves, suggesting a potential mechanism for antitumor activity.[\[1\]](#)
- **Antimalarial Compounds:** The molecule serves as a versatile building block in the design of novel antimalarial agents.[\[2\]](#)
- **Ligand Development:** It is used to create bipyridyl ligands, which are essential in coordination chemistry for constructing catalysts and luminescent complexes.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **4-Pyridinecarboxaldehyde** in drug development.

Experimental Protocols

Several well-established methods exist for the synthesis of **4-Pyridinecarboxaldehyde**. Modern approaches focus on improving yields and employing greener, more efficient conditions.


Synthesis via Oxidation of 4-Pyridinemethanol

This method is a direct and frequently used laboratory-scale synthesis.^[1] One specific protocol utilizes a supported copper catalyst and molecular oxygen as the oxidant.^{[1][2]}

Methodology:

- Catalyst System: A catalytic system comprising 1-methylimidazole and 9-azabicyclo[3.3.1]non-9-yloxy copper bromide supported on TentaGel resin is prepared.^{[1][2]}
- Reaction Setup: 4-Pyridinemethanol is dissolved in acetonitrile.^{[1][2]}

- Reaction Execution: The reaction is carried out at room temperature under an atmosphere of molecular oxygen (O_2) for 24 hours.[1]
- Workup and Purification: The mixture is filtered to remove the catalyst, and the solvent is removed, typically via rotary evaporation.[2] The resulting product is analyzed by NMR spectroscopy.[2]
- Yield: This method has been reported to achieve a yield of 89%. [1]

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis from 4-Pyridinemethanol.

Synthesis via Hydrolysis of 4-Cyanopyridine

This route offers an alternative high-yield synthesis from a different starting material, 4-cyanopyridine, and is noted for its use of a reusable catalyst.[1]

Methodology:

- Reaction Setup: 4-Cyanopyridine is dissolved in a mixed solvent system of dimethyl sulfoxide (DMSO) and water in a high-pressure reaction tube.[1][2]
- Reagents: Potassium carbonate, water, and a carbon catalyst are added to the solution.[1][2]
- Reaction Execution: The reaction is conducted under reflux at 60°C for 8 hours.[1][2]
- Workup and Purification: After the reaction, the catalyst is separated by filtration. The organic phase is separated, and the resulting product is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[2]
- Yield: This method can achieve a yield of 84%, and the carbon catalyst is reusable for multiple cycles.[1]

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis from 4-Cyanopyridine.

Safety and Handling

4-Pyridinecarboxaldehyde is classified as a hazardous substance and requires careful handling.[2]

- **Hazards:** It is a combustible liquid and can form explosive mixtures with air upon intense heating.[11][15] It is known to cause skin irritation and serious eye irritation.[15][16] It may also cause respiratory irritation and allergic skin reactions in predisposed individuals.[15][17]
- **Handling:** Use in a well-ventilated area with spark-proof tools and explosion-proof equipment.[11] Avoid all personal contact, including inhalation of vapors.[17] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing, should be worn.[11][17]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and direct sunlight.[3][11][15][16] It is sensitive to air and humidity, so storage under an inert gas like nitrogen is recommended, often at refrigerated temperatures (2-8°C).[2][4]
- **Spills:** In case of a spill, remove all ignition sources. Absorb the spill with an inert material like sand or vermiculite and place it in a suitable container for disposal.[11]

Conclusion

4-Pyridinecarboxaldehyde is a compound of significant chemical interest and practical utility. Its distinct structure, combining a reactive aldehyde with a heteroaromatic pyridine ring, provides a foundation for a vast range of chemical transformations. This versatility has established it as an indispensable building block in the pharmaceutical industry for the development of novel therapeutic agents targeting a spectrum of diseases. A thorough

understanding of its chemical properties, reactivity, and handling requirements is essential for researchers and scientists to safely and effectively harness its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Pyridinecarboxaldehyde | High-Purity | For Research [benchchem.com]
- 2. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method _Chemicalbook [chemicalbook.com]
- 3. 4-Pyridinecarboxaldehyde: properties and applications in various fields _Chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 872-85-5: 4-Pyridinecarboxaldehyde | CymitQuimica [cymitquimica.com]
- 6. 4-Pyridinecarboxaldehyde | 872-85-5 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. 4-Pyridinecarboxaldehyde [webbook.nist.gov]
- 10. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. 4-pyridine carboxaldehyde, 872-85-5 [thegoodsentscompany.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR spectrum [chemicalbook.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]

- To cite this document: BenchChem. [4-Pyridinecarboxaldehyde chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b046228#4-pyridinecarboxaldehyde-chemical-properties-and-structure\]](https://www.benchchem.com/product/b046228#4-pyridinecarboxaldehyde-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com